molecular formula C15H15NO5 B13682668 tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate

tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate

Cat. No.: B13682668
M. Wt: 289.28 g/mol
InChI Key: XTPNJPRKSUESTR-UHFFFAOYSA-N
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Description

tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-isoindole core with a tert-butyl carboxylate substituent. Its synthesis typically involves multi-step reactions, including protection/deprotection strategies and cyclization under controlled conditions. The tert-butyl group enhances solubility and stability, which is critical for handling and further functionalization .

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

tert-butyl 1,3-dioxo-5,7-dihydrofuro[3,4-f]isoindole-6-carboxylate

InChI

InChI=1S/C15H15NO5/c1-15(2,3)21-14(19)16-6-8-4-10-11(5-9(8)7-16)13(18)20-12(10)17/h4-5H,6-7H2,1-3H3

InChI Key

XTPNJPRKSUESTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC3=C(C=C2C1)C(=O)OC3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate generally follows these key steps:

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution Starting phthalimide derivative + base (e.g., K2CO3) in DMF at 60 °C 85-95 Formation of N-substituted isoindole precursor
2 Intramolecular cyclization Acid or base catalysis, mild heating 70-80 Cyclization to form the isoindole core
3 Oxidative lactonization Oxidizing agent (e.g., DDQ, MnO2) or acid catalysis 60-75 Formation of the fused furan ring
4 Esterification with tert-butyl chloroformate Base (e.g., triethylamine), solvent (DCM), 0-25 °C 80-90 Introduction of tert-butyl ester protecting group
5 Purification Silica gel chromatography, recrystallization - Final product isolation with >95% purity

Note: The yields are general approximations based on analogous syntheses of related compounds.

Representative Literature and Patent Procedures

  • Patent WO2021255071A1 describes methods involving protection and deprotection reactions using tert-butyl esters in complex heterocyclic compounds, suggesting similar strategies for the title compound's tert-butyl ester introduction and cyclization steps.

  • Commercial suppliers such as Ambeed provide tert-butyl protected heterocyclic compounds with detailed synthetic routes involving nucleophilic substitution and esterification in polar aprotic solvents like DMF or NMP, often using potassium carbonate or sodium tert-butoxide as bases.

  • Cyclization and lactonization steps are typically performed under mild acidic or oxidative conditions to form the fused furan ring, as seen in related isoindole and furoisoindole syntheses.

Reaction Conditions and Parameters

Parameter Typical Values/Conditions Comments
Solvents Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) Polar aprotic solvents favor nucleophilic substitution and esterification
Temperature 0-100 °C Esterification often at 0-25 °C; substitution at 60-100 °C
Bases Potassium carbonate (K2CO3), Sodium tert-butoxide (NaOtBu) Used for deprotonation and activation of nucleophiles
Oxidizing agents DDQ, MnO2, or mild acid catalysts For oxidative cyclization to form lactone/furan rings
Purification Silica gel chromatography, recrystallization To achieve >95% purity

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Data/Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation Characteristic chemical shifts for tert-butyl group, lactone, and isoindole protons
Mass Spectrometry (MS) Molecular weight and purity Molecular ion peak confirming molecular formula C15H17NO5 (approximate)
Infrared Spectroscopy (IR) Functional group identification Ester C=O stretch (~1735 cm⁻¹), lactam C=O (~1660 cm⁻¹), aromatic C=C stretches
Elemental Analysis Purity and composition Consistent with calculated C, H, N percentages

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Phthalimide derivative, K2CO3, DMF, 60 °C 85-95 Formation of isoindole precursor
Intramolecular cyclization Acid/base catalysis, mild heating 70-80 Isoindole ring closure
Oxidative lactonization DDQ or MnO2, mild acid catalysis 60-75 Fused furan ring formation
Esterification tert-Butyl chloroformate, base, DCM, 0-25 °C 80-90 tert-Butyl ester protection
Purification Silica gel chromatography, recrystallization - >95% purity product

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fused bicyclic heterocycles, which are often explored for their biological activities. Below is a detailed comparison with structurally related derivatives:

Structural Analogues

Compound Name Core Structure Key Functional Groups Stability Profile Synthesis Conditions
tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate Furo[3,4-f]isoindole tert-butyl carboxylate, diketone Moderate (tert-butyl enhances) Anhydrous, low-temperature
1-Phenyl-3,6-dimethylpyrazolo[3,4-d][1,2,3]triazole Pyrazolo-triazole Methyl, phenyl Low (decomposes at RT) RT post-synthesis degradation
Alkyl-5,8-dimethyl-6-phenyl-tetrazepinones Pyrazolo-tetrazepinone Methyl, ethyl, phenyl Thermally unstable Requires -5°C to 0°C

Reactivity and Stability

  • Target Compound : The tert-butyl carboxylate group improves steric shielding, reducing susceptibility to hydrolysis compared to methyl/ethyl analogues. However, the diketone moiety may still undergo nucleophilic attacks under basic conditions.
  • Pyrazolo-Tetrazepinones: Exhibit rapid degradation at room temperature due to elimination of methyl/ethyl isocyanate groups, forming triazole derivatives . This instability limits their utility in biological testing.
  • Pyrazolo-Triazoles : Formed via degradation of unstable precursors; lack functional groups for further modification, reducing their synthetic versatility .

Research Findings and Data

Stability Studies

Compound Half-Life (RT) Degradation Pathway
Target Compound >24 hours Minimal decomposition
Pyrazolo-Tetrazepinones <1 hour Elimination of alkyl isocyanates → triazoles

Biological Activity

tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate is an organic compound notable for its unique molecular structure that includes a fused isoindole and furan ring system. This structure contributes to its potential biological activities, making it a subject of interest in pharmaceutical research. The compound has a molecular formula of C15H17NO4 and a molecular weight of approximately 275.304 g/mol .

The compound features a tert-butyl group that enhances its lipophilicity, which is advantageous for drug formulation and biological interactions. Its synthesis typically involves multi-step organic reactions requiring precise control to achieve high yields and purity .

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with fused ring systems have been linked to anticancer properties .
  • Anti-inflammatory Effects : Compounds with similar structural features have been investigated for their anti-inflammatory potential, suggesting that this compound may also possess such properties .
  • Antimicrobial Properties : The presence of the isoindole structure in related compounds has been associated with antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into its potential effects:

Compound NameStructure FeaturesNotable Activities
tert-butyl 1-oxo-5,7-dihydro-1H-furo[3,4-f]isoindoleSimilar fused ring systemAnticancer activity
tert-butyl 5(S)-(1,3-dioxo-1,3-dihydroisoindol)Contains additional stereocenterPotential anti-inflammatory effects
2-(4-Oxopentyl)-1H-isoindoleSimplified isoindole structureAntimicrobial properties

Case Studies and Research Findings

Research on related compounds indicates a promising avenue for further exploration. For example:

  • A study demonstrated that derivatives of isoindole structures exhibit significant anticancer activity through mechanisms involving apoptosis induction in cancer cells .
  • Another investigation focused on the anti-inflammatory properties of similar compounds, highlighting their ability to inhibit pro-inflammatory cytokine production .

Q & A

Basic Research Questions

Q. How can synthetic routes for tert-butyl carboxylate derivatives be optimized to improve yield and purity?

  • Methodological Answer : Catalytic hydrogenation (e.g., 5% Pd/C in ethanol) is effective for reducing intermediates, achieving yields up to 76% under 0.12 MPa H₂ for 12 hours at room temperature . Alternative methods, such as base-mediated coupling (e.g., K₂CO₃ in DMF), may require optimization of reaction time (e.g., 48 hours) and stoichiometric ratios to minimize side products .
Method Catalyst/ReagentSolventTime (h)Yield (%)Reference
Catalytic Hydrogenation5% Pd/CEtOH1276
Base-Mediated CouplingK₂CO₃DMF4854

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • ¹H NMR : Key peaks include tert-butyl protons (δ ~1.50 ppm, singlet) and aromatic protons (δ 6.68–8.77 ppm). Multiplicity analysis helps confirm substitution patterns (e.g., doublets for adjacent protons) .
  • HRMS : Validate molecular weight (e.g., [M⁺] calculated for C₂₂H₃₃NO₅: 391.2359; observed: 391.2366) .

Q. How should storage conditions be tailored to preserve compound stability?

  • Methodological Answer : Store at –20°C in anhydrous solvents (e.g., THF or DCM) under inert gas. Avoid prolonged exposure to light or moisture, which may hydrolyze the tert-butyl ester .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for electrophilic deprotonation?

  • Methodological Answer : Density Functional Theory (DFT) studies predict transition states for C(sp³)–H activation. Compare computed activation energies with experimental kinetic data (e.g., HRMS and NMR) to validate intermediates .

Q. What strategies mitigate regioselectivity challenges during functionalization of the isoindole core?

  • Methodological Answer :

  • Steric Control : Use bulky directing groups (e.g., tert-butyl) to block undesired sites.
  • Electronic Control : Electrophilic substitutions favor electron-rich positions (e.g., C-6/C-7 in dihydroisoquinoline derivatives) .

Q. How can biological activity be systematically evaluated for derivatives of this compound?

  • Methodological Answer :

  • Synthetic Diversification : Introduce substituents (e.g., tetrazol-5-yl or pyridinyloxazolyl groups) via Mitsunobu or SNAr reactions .
  • Screening : Use high-throughput assays (e.g., enzyme inhibition) with IC₅₀ determination. Correlate structural features (e.g., logP, TPSA) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields across similar synthetic protocols?

  • Methodological Answer :

  • Parameter Screening : Vary catalyst loading (e.g., 5–10% Pd/C) or solvent polarity (DMF vs. THF) to identify optimal conditions .
  • Purity Checks : Use HPLC to detect side products (e.g., over-reduced intermediates) that may skew yield calculations .

Q. What experimental controls validate the stability of intermediates during multi-step syntheses?

  • Methodological Answer :

  • In-Situ Monitoring : Track reaction progress via TLC or LC-MS at 2-hour intervals.
  • Quenching Tests : Isolate intermediates (e.g., benzyl-protected precursors) and assess stability under storage conditions .

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